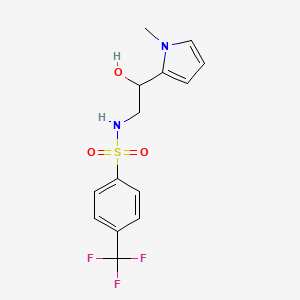![molecular formula C22H16Cl2N4O B2937966 2-(4-Chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one CAS No. 302936-98-7](/img/structure/B2937966.png)
2-(4-Chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s appearance and any distinctive characteristics .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include a detailed description of the steps involved in the synthesis, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This would include information about the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Antihypertensive Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidin, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, possess significant antihypertensive activities. These compounds have been evaluated for their ability to lower blood pressure in spontaneously hypertensive rats, demonstrating gradual and sustained normalization of blood pressure levels with oral doses. This suggests potential applications in the treatment of hypertension without specific mention of the exact compound you've inquired about but indicating a related chemical space of interest (L. Bennett et al., 1981).
Antimicrobial Activity
Compounds structurally related to 2-(4-Chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one have been synthesized and tested for their biological activity against various microbial strains. Some derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria and fungi, highlighting their potential in antimicrobial applications (J.V.Guna & D.M.Purohit, 2012).
Anticancer Activity
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase agents. This research indicates the potential for compounds within this chemical family to serve as bases for developing new therapeutic agents targeting cancer (A. Rahmouni et al., 2016).
Crystal Structure Analysis
Studies on ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate have contributed to our understanding of the crystal structures of these compounds, providing insights into their molecular interactions and stability. Such analyses are crucial for the design of molecules with desired physical and chemical properties (Yanggen Hu et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O/c1-14-2-11-20-27-21(26-18-9-5-16(24)6-10-18)19(22(29)28(20)13-14)12-25-17-7-3-15(23)4-8-17/h2-13,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJCEFXWDHYIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

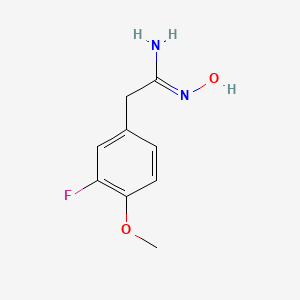
![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)
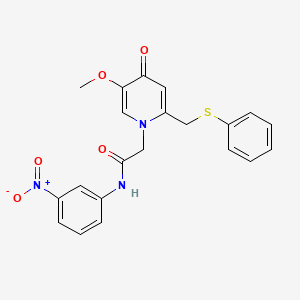
![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)

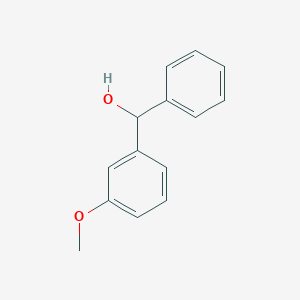

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)
methanone](/img/structure/B2937899.png)
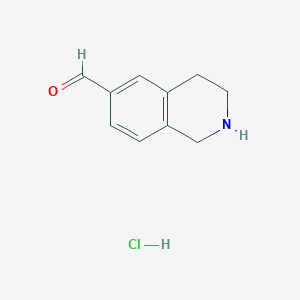
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2937901.png)
![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)
